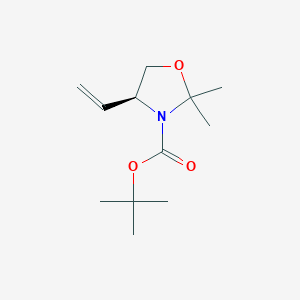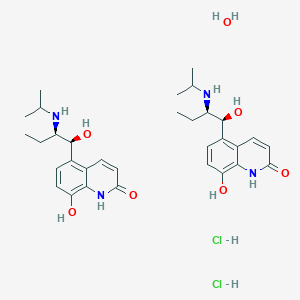
2,3,4-三甲氧基苄醇
描述
2,3,4-Trimethoxybenzyl alcohol is a chemical compound that is part of the trimethoxybenzyl alcohol family. It is characterized by the presence of three methoxy groups (-OCH3) attached to a benzyl alcohol structure. While the specific compound 2,3,4-Trimethoxybenzyl alcohol is not directly mentioned in the provided papers, related compounds with similar structures and substituents are discussed, which can provide insights into the chemical behavior and properties of the compound .
Synthesis Analysis
The synthesis of related trimethoxybenzyl alcohols often involves nucleophilic substitution reactions or cyclotetramerization processes. For instance, a substituted phthalonitrile derivative was prepared by reacting 3,4,5-trimethoxybenzyl alcohol with 4-nitrophthalonitrile, followed by cyclotetramerization to form novel metallophthalocyanines . Another related compound, 2,4,6-trimethoxybenzyl (Tmob) thioacetate, was prepared from the corresponding alcohol using a combination of reagents, indicating the versatility of trimethoxybenzyl alcohols in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of compounds similar to 2,3,4-Trimethoxybenzyl alcohol has been characterized using various spectroscopic techniques, including FTIR, NMR, and UV-VIS spectral data . X-ray diffraction analysis has been used to determine the crystal structure of derivatives, revealing configurations and dihedral angles between phenyl rings, which can be indicative of the spatial arrangement of substituents in 2,3,4-Trimethoxybenzyl alcohol .
Chemical Reactions Analysis
Trimethoxybenzyl alcohols and their derivatives participate in a variety of chemical reactions. For example, the photochemistry of dimethoxybenzyl compounds with different leaving groups has been studied, showing the formation of isomeric trienes and suggesting SN1 reactivity with an early transition state . The reactivity of these compounds in solvolysis reactions in alcohol solvents has also been examined, providing insights into their chemical behavior .
Physical and Chemical Properties Analysis
The physical properties such as melting points and solubility can be inferred from related compounds. For instance, a trimethylbenzyl alcohol derivative was found to have a melting point range of 83–85 °C . The chemical properties, such as antioxidant activity, have been investigated for trimethoxybenzyloxy-substituted phthalocyanines, indicating potential for scavenging free radicals . The lack of aggregation behavior in certain concentrations suggests solubility characteristics that might be relevant for 2,3,4-Trimethoxybenzyl alcohol .
科学研究应用
合成和化学反应
硫醚的一锅法合成
2,3,4-三甲氧基苄醇已被用于硫醚的一锅法合成,展示了它在创建复杂有机化合物中的反应性 (Ham, Lee, & Yoo, 1996)。
碳-碳键的形成
研究涉及碳-碳键的形成展示了2,3,4-三甲氧基苄醇衍生物在复杂有机合成中的实用性 (Vicente et al., 1996)。
半胱氨酸保护基
在肽合成中,从2,3,4-三甲氧基苄醇衍生的S-2,4,6-三甲氧基苄基团作为一种新型半胱氨酸保护基,表明了它在生物化学中的重要性 (Munson et al., 1992)。
材料科学和催化
- 光电催化: 研究探讨了2,3,4-三甲氧基苄醇在光电催化实验中的应用,突显了它在环境应用和材料科学中的潜力 (Özcan et al., 2013)。
晶体结构和分析
结构测定
研究涉及含有2,3,4-三甲氧基苄醇衍生物的化合物的晶体结构分析,为分子结构和在晶体学中的潜在应用提供了见解 (Pan et al., 2005)。
固态结构性质
对2,3,4-三甲氧基苄醇衍生物的固态结构性质进行的研究有助于理解分子间相互作用和材料性质 (Pan et al., 2006)。
生物学和酶学研究
- 酶促氧化: 2,3,4-三甲氧基苄醇及其衍生物已被用于研究漆酶和过氧化物酶的氧化能力,展示了它们在生物催化和酶特性研究中的作用 (Hong et al., 2006)。
安全和危害
When handling 2,3,4-Trimethoxybenzyl alcohol, personal protective equipment should be worn . It should only be used in well-ventilated areas . Contact with skin, eyes, and clothing should be avoided . It should be kept away from heat and sources of ignition . Inhalation and ingestion should be avoided .
作用机制
Target of Action
It is known to be used to introduce a benzyl group onto the 2′-oh of purine ribonucleoside .
Mode of Action
It is known to be used in the introduction of a benzyl group onto the 2′-OH of purine ribonucleoside
Biochemical Pathways
Given its role in the methylation of purine ribonucleoside , it may be involved in nucleotide metabolism or related pathways.
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
It is known to be used in the introduction of a benzyl group onto the 2′-OH of purine ribonucleoside , which suggests it may play a role in modifying nucleic acids or related molecules.
属性
IUPAC Name |
(2,3,4-trimethoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-12-8-5-4-7(6-11)9(13-2)10(8)14-3/h4-5,11H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJVVEVPKPOLEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CO)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70992680 | |
| Record name | (2,3,4-Trimethoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70992680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71989-96-3 | |
| Record name | 2,3,4-Trimethoxybenzyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71989-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,3,4-Trimethoxyphenyl)methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071989963 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2,3,4-Trimethoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70992680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4-trimethoxybenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.315 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2,3,4-TRIMETHOXYPHENYL)METHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VSQ538Z5GD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 2,3,4-Trimethoxybenzyl alcohol analyzed in pharmaceutical samples?
A1: The research article describes a novel, stability-indicating GC/MS method for quantifying Trimetazidine dihydrochloride (TMZ) in the presence of 2,3,4-Trimethoxybenzyl alcohol. The method successfully separates and detects the undeilvatized compounds on a 100% dimethylpolysiloxane (Rtx-1) capillary column using electron-impact mass spectrometry. 2,3,4-Trimethoxybenzyl alcohol elutes at a retention time of 11.69 minutes under these conditions. [] This method was successfully applied to analyze TMZ content in commercially available pharmaceutical formulations. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3R,7S,10R,11R)-10-[(2R,3R,4R,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,7,11-triethyl-azacyclotetradecan-2-one](/img/structure/B140289.png)









![2-amino-8-[(3,8-dimethylimidazo[4,5-f]quinoxalin-2-yl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B140315.png)

